(1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane)
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Overview
Description
(1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane): is a chemical compound with the molecular formula C34H28P2. It is known for its unique structure, which includes a phenyl group attached to a butyne backbone, with two diphenylphosphane groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) typically involves the reaction of phenylacetylene with diphenylphosphane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, in an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl and diphenylphosphane groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) include phosphine oxides, reduced phosphine derivatives, and substituted phosphane compounds. These products are of significant interest in various chemical applications .
Scientific Research Applications
(1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism by which (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include metal centers in catalytic systems and specific biomolecules in biological applications .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Diphenylphosphinomethane: Another phosphine ligand with similar applications in catalysis.
Phenylacetylene: A precursor in the synthesis of (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane).
Uniqueness
(1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) is unique due to its combination of a butyne backbone with diphenylphosphane groups, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the formation of metal complexes with specific catalytic activities .
Properties
CAS No. |
112548-19-3 |
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Molecular Formula |
C34H28P2 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(1-diphenylphosphanyl-4-phenylbut-3-ynyl)-diphenylphosphane |
InChI |
InChI=1S/C34H28P2/c1-6-17-29(18-7-1)19-16-28-34(35(30-20-8-2-9-21-30)31-22-10-3-11-23-31)36(32-24-12-4-13-25-32)33-26-14-5-15-27-33/h1-15,17-18,20-27,34H,28H2 |
InChI Key |
RGQIMGUPLAOWCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCC(P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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